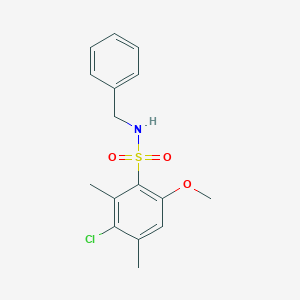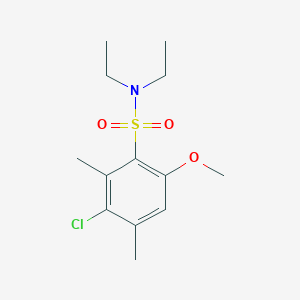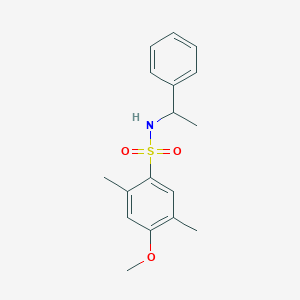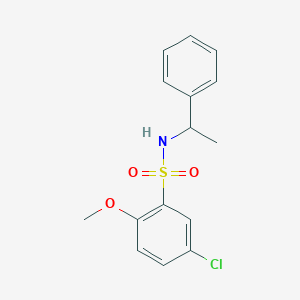
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential application in cancer research.
作用机制
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide inhibits the activity of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide by binding to its bromodomain, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents the recruitment of transcriptional co-activators, leading to the downregulation of gene expression.
Biochemical and Physiological Effects
The inhibition of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide by N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy.
实验室实验的优点和局限性
One of the main advantages of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is its specificity for N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide. This specificity allows for the selective targeting of cancer cells that overexpress N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, while sparing normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide. One direction is the optimization of its pharmacokinetic properties, such as solubility, bioavailability, and stability, to improve its efficacy in vivo. Another direction is the investigation of its potential application in combination with other anti-cancer agents to enhance its anti-tumor effects. Furthermore, the identification of biomarkers that can predict the response of cancer cells to N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide can help to identify patients who are most likely to benefit from this treatment. Finally, the development of new analogs of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide with improved properties and selectivity can lead to the discovery of more effective anti-cancer agents.
Conclusion
In conclusion, N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is a promising compound with potential application in cancer research. Its inhibition of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-tumor effects, and its specificity allows for the selective targeting of cancer cells. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential application in combination with other anti-cancer agents. The development of new analogs can also lead to the discovery of more effective anti-cancer agents.
合成方法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzoyl chloride with 6,8-dibromo-2-hydroxychromone, followed by the reaction of the resulting intermediate with 3-aminobenzoic acid. The final product is obtained after purification through column chromatography.
科学研究应用
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential application in cancer research. It has been shown to inhibit the activity of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, a protein that plays a crucial role in the regulation of gene expression. N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.
属性
产品名称 |
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide |
|---|---|
分子式 |
C23H12Br2ClNO4 |
分子量 |
561.6 g/mol |
IUPAC 名称 |
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H12Br2ClNO4/c24-14-8-13-9-17(23(30)31-21(13)18(25)10-14)22(29)27-19-7-6-15(26)11-16(19)20(28)12-4-2-1-3-5-12/h1-11H,(H,27,29) |
InChI 键 |
ZJERURLRWMJKFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)
